

Application of PARP7 Inhibitors in a Cell-Based AlphaLISA Assay

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Compound of Interest		
Compound Name:	DEPN-8	
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This document provides detailed application notes and protocols for the use of a PARP7 inhibitor, specifically RBN-2397, in a cell-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This approach is designed for the quantitative determination of protein modulation following PARP7 inhibition, a critical aspect in the study of oncology and immunology.

Introduction to PARP7 and RBN-2397

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant target in cancer therapy. It plays a crucial role in regulating the type I interferon (IFN) signaling pathway and has been implicated in the cellular response to viral infections and in anti-tumor immunity.[1] Inhibition of PARP7's catalytic activity has been shown to restore type I IFN signaling, leading to tumor regression in preclinical models.

RBN-2397 is a potent and selective inhibitor of PARP7.[2][3][4] Studies have demonstrated that RBN-2397 treatment can lead to an increase in PARP7 protein levels, likely due to the role of PARP7's catalytic activity in its own degradation.[1][3] Furthermore, inhibition of PARP7 with RBN-2397 has been shown to induce a dose-dependent increase in the phosphorylation of STAT1 (pSTAT1), a key downstream effector in the IFN signaling pathway.[2]



Principle of the AlphaLISA Assay

The AlphaLISA assay is a bead-based, no-wash immunoassay that enables the highly sensitive detection of analytes in a homogeneous format.[5][6][7] The principle relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[7] When the Donor bead is excited with light at 680 nm, it generates singlet oxygen. If an Acceptor bead is within close proximity (approximately 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at a specific wavelength (e.g., 615 nm).[5][7] This proximity is achieved by using biotinylated antibodies that bind to a streptavidin-coated Donor bead and another antibody conjugated to the Acceptor bead, both of which recognize the target analyte.

Application: Quantifying Changes in Protein Levels Upon PARP7 Inhibition

This protocol describes the use of an AlphaLISA assay to quantify the dose-dependent increase in total PARP7 protein levels or the phosphorylation of STAT1 in cancer cell lines following treatment with the PARP7 inhibitor, RBN-2397.

Data Presentation



Compound	Target Protein	Cell Line	Assay Format	EC50/IC50	Reference
RBN-2397	PARP7 Auto- MARylation	HEK 293T (overexpressi ng GFP- PARP7)	Western Blot	8 nM (EC50)	[2]
RBN-2397	Secreted IFN-β	CT-26	ELISA	Significant increase	[2]
RBN-2397	pSTAT1/STAT 1	CT-26	Western Blot	Dose- dependent increase	[2]
RBN-2397	Cell Growth	Prostate Cancer Cells	Cell Growth Assay	Nanomolar potency	[8]
(S)-XY-05	PARP7	-	Biochemical Assay	4.5 nM (IC50)	[9]

Experimental Protocols Materials and Reagents

- Cell Line: CT-26 (murine colon carcinoma) or other responsive cancer cell line.
- Compound: RBN-2397 (or other selective PARP7 inhibitor).
- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Assay Plate: 384-well, white, solid-bottom microplate.
- AlphaLISA Reagents:
 - AlphaLISA SureFire Ultra Lysis Buffer.
 - AlphaLISA Immunoassay Buffer.



- Streptavidin-coated Donor Beads.
- Acceptor Beads conjugated to an anti-target antibody (e.g., anti-PARP7 or anti-phospho-STAT1).
- Biotinylated anti-target antibody (recognizing a different epitope than the Acceptor bead antibody).
- Plate Reader: An Alpha-enabled plate reader (e.g., EnVision).

Protocol for Quantifying Total PARP7 Levels

- Cell Seeding:
 - $\circ~$ Seed CT-26 cells into a 384-well plate at a density of 10,000 cells/well in 20 μL of culture medium.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare a serial dilution of RBN-2397 in culture medium.
 - Add 5 μL of the compound solution or DMSO (vehicle control) to the respective wells.
 - Incubate for 16 hours at 37°C in a 5% CO2 incubator.
- Cell Lysis:
 - Add 5 μL of 5X AlphaLISA SureFire Ultra Lysis Buffer to each well.
 - Incubate the plate on an orbital shaker at room temperature for 30 minutes.
- Immunoassay:
 - Prepare a 10X mix of biotinylated anti-PARP7 antibody and anti-PARP7 Acceptor beads in 1X AlphaLISA Immunoassay Buffer.
 - Add 5 μL of this mix to each well.



- Incubate for 1 hour at room temperature in the dark.
- Donor Bead Addition:
 - Prepare a 2.5X mix of Streptavidin Donor beads in 1X AlphaLISA Immunoassay Buffer.
 - Add 20 μL of the Donor bead mix to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an Alpha-enabled plate reader.

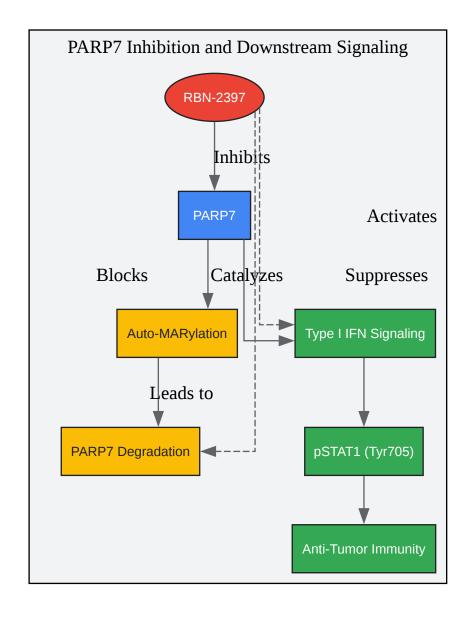
Protocol for Quantifying Phospho-STAT1 (Tyr705) Levels

This protocol is similar to the one for total PARP7, with modifications to the antibodies used.

- Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described above.
- Cell Lysis: Follow step 3 as described above.
- Immunoassay:
 - Prepare a 10X mix of biotinylated anti-STAT1 antibody and anti-phospho-STAT1 (Tyr705)
 Acceptor beads in 1X AlphaLISA Immunoassay Buffer.
 - Add 5 μL of this mix to each well.
 - Incubate for 1 hour at room temperature in the dark.
- Donor Bead Addition and Data Acquisition: Follow steps 5 and 6 as described above.

Visualizations





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Caption: Signaling pathway of PARP7 inhibition by RBN-2397.



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Caption: Workflow for the cell-based AlphaLISA assay.

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